molecular formula C8H11ClS B13198695 3-(3-Chloro-2-methylpropyl)thiophene

3-(3-Chloro-2-methylpropyl)thiophene

Cat. No.: B13198695
M. Wt: 174.69 g/mol
InChI Key: WGXXXZZCMYFLSJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylpropyl)thiophene is an organic compound with the molecular formula C8H11ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Chloro-2-methylpropyl)thiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene with 3-chloro-2-methylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylpropyl)thiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydride or potassium tert-butoxide, solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

Scientific Research Applications

3-(3-Chloro-2-methylpropyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylpropyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-2-methylpropyl)thiophene: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Iodo-2-methylpropyl)thiophene: Similar structure but with an iodine atom instead of chlorine.

    3-(3-Methyl-2-methylpropyl)thiophene: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-(3-Chloro-2-methylpropyl)thiophene is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C8H11ClS

Molecular Weight

174.69 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H11ClS/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

WGXXXZZCMYFLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)CCl

Origin of Product

United States

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